molecular formula C26H25N3O5S B12004599 Methyl 2-(4-(dimethylamino)benzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 612078-93-0

Methyl 2-(4-(dimethylamino)benzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12004599
CAS No.: 612078-93-0
M. Wt: 491.6 g/mol
InChI Key: YTPWHERXRHYSNC-XSFVSMFZSA-N
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Description

This compound is a mouthful, but let’s break it down! It belongs to the class of thiazolopyrimidines, which exhibit diverse biological activities

    Name: Methyl 2-(4-(dimethylamino)benzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Preparation Methods

Synthetic Routes::

    Radical Protodeboronation:

    Industrial Production:

Chemical Reactions Analysis

    Common Reagents and Conditions:

Scientific Research Applications

    Biology and Medicine:

Mechanism of Action

    Targets and Pathways:

Comparison with Similar Compounds

    Similar Compounds:

Biological Activity

Methyl 2-(4-(dimethylamino)benzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate, a complex thiazolo-pyrimidine derivative, has garnered attention for its potential biological activities. This compound features a thiazole ring fused with a pyrimidine structure, which is known to influence various biological pathways.

Chemical Structure

The molecular formula of the compound is C26H25N3O5SC_{26}H_{25}N_{3}O_{5}S, with a molecular weight of 491.57 g/mol. The presence of functional groups such as dimethylamino and methoxycarbonyl enhances its reactivity and potential biological interactions.

Anticancer Properties

Recent studies suggest that compounds in the thiazolo-pyrimidine class exhibit significant anticancer properties. For instance, the compound has been shown to induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : The compound targets key regulatory proteins involved in the cell cycle, leading to arrest at specific phases. This effect is particularly noted in breast and lung cancer cell lines.
  • Signaling Pathways : It modulates critical signaling pathways including:
    • Bcl2 Pathway : Inhibition of anti-apoptotic proteins leading to enhanced apoptosis.
    • PI3K/Akt/mTOR Pathway : Suppression of this pathway has been linked to reduced tumor growth and increased sensitivity to chemotherapy agents .

Antimicrobial Activity

The compound also demonstrates antimicrobial activity against various bacterial strains. In vitro studies reveal that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential as a therapeutic agent for infectious diseases.

Enzyme Inhibition

The biological activity extends to enzyme inhibition, particularly targeting kinases involved in cancer progression. The compound's structure allows it to bind effectively to ATP-binding sites in kinases, inhibiting their activity and thereby disrupting cancer cell proliferation.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of similar thiazolo-pyrimidine derivatives. The results indicated that these compounds could reduce tumor size in xenograft models by inducing apoptosis and inhibiting angiogenesis .

Study 2: Antimicrobial Activity

In another investigation, thiazolo-pyrimidine derivatives were screened for antimicrobial properties. The results showed that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Data Tables

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis; inhibits PI3K/Akt/mTOR pathway
AntimicrobialInhibits bacterial growth
Enzyme InhibitionBinds to kinase ATP-binding sites

Properties

CAS No.

612078-93-0

Molecular Formula

C26H25N3O5S

Molecular Weight

491.6 g/mol

IUPAC Name

methyl (2E)-2-[[4-(dimethylamino)phenyl]methylidene]-5-(4-methoxycarbonylphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H25N3O5S/c1-15-21(25(32)34-5)22(17-8-10-18(11-9-17)24(31)33-4)29-23(30)20(35-26(29)27-15)14-16-6-12-19(13-7-16)28(2)3/h6-14,22H,1-5H3/b20-14+

InChI Key

YTPWHERXRHYSNC-XSFVSMFZSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/SC2=N1)C4=CC=C(C=C4)C(=O)OC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=N1)C4=CC=C(C=C4)C(=O)OC)C(=O)OC

Origin of Product

United States

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